molecular formula C29H36N4O B2815127 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methylphenyl)acetamide CAS No. 946315-40-8

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methylphenyl)acetamide

Cat. No.: B2815127
CAS No.: 946315-40-8
M. Wt: 456.634
InChI Key: NLUJOQFAKJSWON-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methylphenyl)acetamide is a synthetic compound featuring a phenylpiperazine core linked to a dimethylaminophenyl group and a 3-methylphenylacetamide moiety. This structure combines key pharmacophoric elements, including the piperazine ring (common in CNS-targeting agents) and aromatic substituents that modulate receptor binding and physicochemical properties.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O/c1-23-8-7-9-24(20-23)21-29(34)30-22-28(25-12-14-26(15-13-25)31(2)3)33-18-16-32(17-19-33)27-10-5-4-6-11-27/h4-15,20,28H,16-19,21-22H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUJOQFAKJSWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Intermediate: Starting with 4-(dimethylamino)benzaldehyde, it can be reacted with a suitable piperazine derivative to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with m-tolylacetic acid or its derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions could target the aromatic rings or the piperazine ring, potentially leading to hydrogenated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for N-oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methylphenyl)acetamide could have various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as acting on specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might interact with receptors, enzymes, or other proteins, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Key Substituents Pharmacophore Features Reference
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methylphenyl)acetamide (Target) 3-methylphenyl, 4-dimethylaminophenyl, phenylpiperazine Piperazine, aromatic acetamide, dimethylamino
N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(3-nitrophenyl)acetamide (9e) 3-nitrophenyl, 4-hydroxy-3-methoxyphenyl Nitro group, phenolic hydroxyl
N-(tert-butyl)-2-(4-dimethylaminophenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g) Naphthylmethyl, tert-butyl, dimethylaminophenyl Bulky alkyl, fused aromatic
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-fluorophenyl, tosylpiperazine Sulfonylpiperazine, halogenated aryl
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide Benzothiazole, methoxyphenylpiperazine Heterocyclic acetamide, methoxy

Key Observations :

  • Aromatic Substituents : The target compound’s 3-methylphenyl group increases lipophilicity compared to polar groups like 3-nitro (9e, 71–100% yield) or 4-fluoro (). Methyl groups enhance metabolic stability over nitro groups, which are prone to reduction .
  • Piperazine Modifications: The phenylpiperazine core in the target compound contrasts with sulfonylpiperazine () or tosylpiperazine derivatives.
  • Dimethylamino Group: Present in both the target compound and 5g (42% yield), this group improves solubility in acidic environments due to protonation, aiding CNS penetration .

Key Observations :

  • High-yield syntheses (e.g., 9e at 100%) often use straightforward amidation, whereas bulky substituents (e.g., 5g’s naphthylmethyl) lower yields due to steric hindrance .
  • The target compound’s synthesis likely parallels methods in and , but the absence of yield data precludes direct comparison.

Physicochemical Properties

Table 3: Physical and Spectral Properties

Compound Name Melting Point/State Solubility Trends Notable NMR Data Reference
Target Compound Not reported Likely moderate (logP ~3.5*) Aromatic protons at δ 7.2–7.4 (3-methylphenyl)
5g (N-(tert-butyl)-2-(4-dimethylaminophenyl)acetamide) 174°C (colorless solid) Low in hexane/ethyl acetate Dimethylamino singlet at δ 2.8 (6H)
9d (2-[4-(Dimethylamino)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide) White viscous solid High in DMSO Methoxy peak at δ 3.7, phenolic OH at δ 9.2
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Not reported Low (sulfonyl group) Fluorophenyl doublet at δ 7.3

Key Observations :

  • The target’s 3-methylphenyl group likely contributes to a higher logP than 9d’s polar methoxy/hydroxy substituents but lower than 5g’s tert-butyl group.
  • Spectral differences (e.g., absence of nitro group peaks in the target vs. 9e’s δ 8.2–8.4 signals) highlight substituent-driven shifts .

Pharmacological and Functional Insights

  • The dimethylamino group may enhance affinity for adrenergic receptors .
  • Antiviral Potential: Compounds with morpholinosulfonyl groups () show anti-COVID-19 activity, but the target’s lack of this moiety may limit similar efficacy.
  • Anti-Exudative Activity : Acetamides in demonstrated dose-dependent effects, suggesting the target’s methyl group could optimize potency compared to furan derivatives .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a unique molecular structure characterized by several functional groups:

  • Dimethylamino Group : Enhances solubility and can influence pharmacokinetics.
  • Phenylpiperazine Moiety : Often associated with various biological activities, including interactions with neurotransmitter receptors.
  • Acetamide Linkage : Commonly found in pharmaceutical compounds, contributing to their bioactivity.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC26H34N4O
Molecular Weight426.58 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the central nervous system (CNS). The compound is hypothesized to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and neurological function.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Anticonvulsant Activity :
    • Studies have demonstrated that derivatives of phenylpiperazine, including this compound, show significant anticonvulsant properties in animal models. For instance, a study reported that certain analogs were effective in the maximal electroshock (MES) test, a standard method for assessing anticonvulsant efficacy .
    • The structure-activity relationship (SAR) analysis suggested that modifications to the piperazine moiety can enhance anticonvulsant activity, indicating the importance of specific structural features .
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The interaction with sodium channels indicates a possible mechanism for stabilizing neuronal excitability .
  • Psychotropic Effects :
    • Given its structural similarity to known psychotropic agents, the compound may also influence mood and behavior through serotonergic mechanisms. Further investigation into its effects on anxiety and depression models is warranted.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • A study on N-phenyl derivatives indicated that modifications to the piperazine ring significantly affected their anticonvulsant efficacy. The most potent derivatives demonstrated effective protection against seizures in both MES and pentylenetetrazole models .
  • Another investigation highlighted the importance of lipophilicity in determining the pharmacokinetic profiles of these compounds. More lipophilic analogs showed delayed onset but prolonged action in seizure models .

Q & A

Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical?

The synthesis typically involves coupling a phenylpiperazine derivative with a functionalized acetamide precursor. A common method includes reacting 4-phenylpiperazine with a substituted benzoyl chloride or acetyl chloride derivative under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Reaction temperatures are maintained at ambient or slightly elevated levels (40–60°C) to optimize yield while avoiding side reactions . Purification often employs column chromatography with solvents like dichloromethane/methanol gradients.

Q. How is the structural integrity and purity of the compound validated?

Characterization relies on spectroscopic techniques:

  • NMR : ¹H/¹³C NMR confirms substituent positions and piperazine ring conformation.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm . Cross-referencing experimental data with computational predictions (e.g., ChemDraw) resolves ambiguities in peak assignments .

Q. What preliminary in vitro assays are recommended to evaluate biological activity?

Initial screening includes:

  • Receptor binding assays : Radioligand displacement studies for dopamine or serotonin receptors due to the compound’s piperazine moiety.
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity.
  • Enzyme inhibition : Testing against kinases or acetylcholinesterase using fluorogenic substrates .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine.
  • Catalysis : Substoichiometric KI or phase-transfer catalysts improve coupling efficiency.
  • Temperature control : Gradual heating (ramping from 25°C to 50°C) reduces decomposition of heat-sensitive intermediates .
  • Byproduct analysis : LC-MS monitors reaction progress, enabling real-time adjustments .

Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

  • Variable temperature NMR : Identifies dynamic rotational barriers in piperazine or acetamide groups.
  • 2D NMR (COSY, NOESY) : Maps through-space interactions to confirm stereochemistry.
  • X-ray crystallography : Provides definitive structural data if crystalline forms are obtainable .

Q. What computational strategies predict target engagement and pharmacokinetic properties?

  • Molecular docking (AutoDock/Vina) : Screens against receptor libraries (e.g., GPCRs) using the compound’s 3D conformation.
  • ADMET prediction (SwissADME) : Estimates logP, bioavailability, and CYP450 interactions based on substituent effects .
  • MD simulations : Assesses stability of ligand-receptor complexes over nanosecond timescales .

Q. How does the compound’s stability vary under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC. The acetamide group may hydrolyze under acidic conditions.
  • Light/oxygen sensitivity : Accelerated stability studies (ICH guidelines) with antioxidants (e.g., BHT) or light-protective packaging .

Q. What structural modifications enhance selectivity for specific biological targets?

  • SAR studies : Systematic variation of substituents (e.g., replacing 3-methylphenyl with halogenated analogs) to map pharmacophore requirements.
  • Bioisosteric replacement : Substituting piperazine with morpholine or thiomorpholine to alter receptor affinity .

Methodological Notes

  • Synthesis Optimization : Prioritize reproducibility by documenting reaction parameters (e.g., stirring rate, solvent purity).
  • Data Validation : Use orthogonal analytical methods (e.g., NMR + IR) to confirm functional groups.
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and computational data sharing.

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